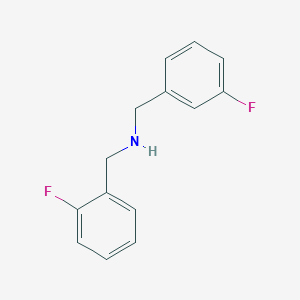

N-(2-Fluorobenzyl)-3-fluorobenzylamine

Description

N-(2-Fluorobenzyl)-3-fluorobenzylamine is a fluorinated benzylamine derivative characterized by two fluorine substituents: one at the ortho position of the benzyl group and another at the meta position of the aromatic ring. Fluorine's high electronegativity and small atomic radius enhance metabolic stability and lipophilicity, making such compounds valuable in drug design .

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-6-3-4-11(8-13)9-17-10-12-5-1-2-7-14(12)16/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQEJLDGYQUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-fluorobenzylamine typically involves the use of fluorinated benzyl halides and amines. One common method is the nucleophilic substitution reaction where 2-fluorobenzyl chloride reacts with 3-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-fluorobenzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzaldehyde derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding fluorinated benzyl alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

Oxidation: Fluorinated benzaldehydes.

Reduction: Fluorinated benzyl alcohols.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorobenzyl)-3-fluorobenzylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Fluorine’s electronegativity can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

The table below compares N-(2-Fluorobenzyl)-3-fluorobenzylamine with analogs differing in substituent positions or halogen types:

Key Findings:

- Substituent Position : The ortho-fluorine in this compound may induce steric hindrance, affecting binding interactions in biological targets compared to para-substituted analogs .

- Methyl vs. Fluorine : The methyl group in N-(2-Fluorobenzyl)-3-methylaniline donates electrons, increasing the aromatic ring's electron density, whereas fluorine withdraws electrons, polarizing the molecule .

Reactivity and Coordination Chemistry

Fluorinated benzylamines are employed in coordination chemistry due to their ability to form stable metal complexes. For example, highlights nickel complexes with N-(2-fluorobenzyl)-N-nitrosohydroxylaminate ligands, where fluorine's electronegativity stabilizes the metal-ligand interaction . In contrast, chlorinated analogs (e.g., N-(4-Chlorobenzyl)-3-fluorobenzylamine) may exhibit weaker coordination due to chlorine’s larger size and lower electronegativity .

Biological Activity

N-(2-Fluorobenzyl)-3-fluorobenzylamine is a fluorinated benzylamine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to benzylamine moieties. The molecular formula is , with a molecular weight of 235.24 g/mol. The incorporation of fluorine atoms significantly influences the compound's chemical properties, enhancing metabolic stability and altering biological activity compared to non-fluorinated analogs.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine enhances the compound's binding affinity and selectivity towards these targets due to fluorine's electronegativity, which can influence electronic properties, reactivity, and stability.

1. Enzyme Inhibition and Receptor Binding

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways. A study on related compounds showed that fluorinated derivatives exhibited significant inhibition against specific proteases, suggesting that structural modifications can lead to enhanced biological activity .

Table 1: Inhibition Potency of Related Compounds

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 3-Fluorobenzyl | 0.15 | SARS-CoV PLpro |

| 4-Fluorobenzyl | 0.58 | SARS-CoV PLpro |

| N-(2-FB)-3-FB | TBD | TBD |

2. Potential Applications in Drug Development

This compound is being investigated for its potential use in drug development, particularly for conditions like cancer and neurological disorders. Its ability to cross the blood-brain barrier effectively makes it a candidate for targeting central nervous system diseases.

3. Case Studies and Experimental Results

A series of studies have evaluated the biological activity of fluorinated benzylamines, including this compound. For instance, a study demonstrated that modifications in the benzyl structure could lead to significant changes in growth inhibition across various cancer cell lines:

Table 2: Growth Inhibition in Cancer Cell Lines

| Compound | Mean % Growth Inhibition |

|---|---|

| N-(2-FB)-3-FB | TBD |

| 9-benzylaminoacridine Derivative | 92.16 |

| Unsubstituted Acridine | 93.27 |

These findings suggest that the compound may exhibit potent anti-cancer properties, warranting further investigation into its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-fluorobenzyl)-3-fluorobenzylamine, and how can reaction conditions be optimized?

The synthesis of fluorinated benzylamines typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like N-(2,6-difluorobenzyl) derivatives require controlled reaction temperatures (e.g., 0–5°C for intermediate steps) and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates . Yield optimization may involve slow addition of reducing agents (e.g., NaBH₄) and purification via column chromatography with gradients of ethyl acetate/hexane. Characterization of intermediates using thin-layer chromatography (TLC) is critical to monitor progress .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. <sup>1</sup>H NMR can resolve signals for fluorine-adjacent protons (δ 4.3–4.5 ppm for benzyl CH₂ groups), while <sup>19</sup>F NMR identifies distinct fluorine environments (e.g., para vs. ortho substituents). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks matching the molecular formula (C₁₃H₁₂F₂N, MW: 235.24 g/mol). High-resolution MS (HRMS) is recommended for exact mass validation .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity and stability of this compound in catalytic reactions?

Fluorine’s strong electron-withdrawing nature alters the electronic density of the benzylamine backbone, potentially enhancing stability against oxidation. In Pd-catalyzed cross-coupling reactions, the ortho-fluorine substituent may sterically hinder catalyst coordination, reducing reaction rates. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Experimental validation via Hammett plots or kinetic isotope effects (KIEs) may resolve competing electronic vs. steric contributions .

Q. What strategies can resolve discrepancies in biological activity data for fluorinated benzylamines across different assay systems?

Conflicting bioactivity data may arise from assay-specific factors (e.g., cell permeability, protein binding). For example, N-(2-fluorobenzyl) derivatives with anti-inflammatory activity in murine models (IC₅₀ = 5 µM) might show reduced efficacy in human cell lines due to metabolic differences . Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution patterns on target binding?

A systematic SAR approach involves synthesizing analogs with fluorine at ortho, meta, and para positions on both benzyl groups. Key parameters:

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins.

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to assess enthalpy/entropy contributions.

- Crystallography : Co-crystallization with target proteins (e.g., kinases) to visualize fluorine-mediated hydrogen bonding or hydrophobic interactions .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Fluorinated byproducts (e.g., dehalogenated intermediates or dimerization products) may co-elute during HPLC analysis. Solutions:

- Chromatography : Use of fluorinated stationary phases (e.g., pentafluorophenyl columns) to improve separation.

- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode for selective impurity quantification.

- Validation : Spike-and-recovery experiments with synthetic impurity standards (e.g., N-(3-fluorobenzyl) isomers) to confirm accuracy .

Data Interpretation and Validation

Q. How can researchers reconcile conflicting computational predictions and experimental data for fluorine-substituted benzylamines?

Discrepancies between in silico docking scores (e.g., AutoDock Vina) and experimental IC₅₀ values may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.